molecular formula C11H15NO B8766957 2-Allylamino-1-phenyl-ethanol CAS No. 51319-18-7

2-Allylamino-1-phenyl-ethanol

Cat. No. B8766957
CAS RN: 51319-18-7
M. Wt: 177.24 g/mol
InChI Key: PLMQQVYELPMXSF-UHFFFAOYSA-N
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Patent
US04882429

Procedure details

A mixture of styrene oxide (24 mL, 0.2 moles) and allylamine (60.8 mL, 0.8 moles) was heated to reflux under nitrogen atmosphere, for 24 hours. Upon cooling, product crystallized and was triturated with hexane. Recrystallization from hexane afforded the title compound essentially uncontaminated by the other possible regioisomer. Ms m+/z=177; H1NMR (CDCl3): δ 7.3 (br.s, 5H), 5.6-6.1 (m, 1H), 4.9-5.4 (m, 2H), 4.75 (m, 1H), 3.2 (br.d, 2H), 2.9 (br.s, 2H), 2.7 (m, 2H).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
60.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>>[CH2:10]([NH:13][CH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:9])[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
60.8 mL
Type
reactant
Smiles
C(C=C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen atmosphere, for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
product crystallized
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NCC(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.